molecular formula C20H30O4 B6176271 5-(pentadec-14-yn-1-yloxy)furan-2-carboxylic acid CAS No. 2648946-44-3

5-(pentadec-14-yn-1-yloxy)furan-2-carboxylic acid

Cat. No. B6176271
CAS RN: 2648946-44-3
M. Wt: 334.4
InChI Key:
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Description

Furan platform chemicals (FPCs) are derived from biomass, such as furfural and 5-hydroxy-methylfurfural . They are part of a significant shift in the chemical industry, moving away from traditional resources like crude oil to biomass . These chemicals can be economically synthesized from biomass and have a wide range of potential applications .


Synthesis Analysis

The synthesis of furan derivatives has been studied extensively. For example, the reductive amination of 5-formylfuran-2-carboxylic acid (FFCA) and its dimethylacetal form (FFCA-acetal) was studied with a cobalt phosphide nanorod catalyst to yield 5-aminomethylfuran carboxylic acid (AMFCA), which can potentially be used as a monomer for biobased polyamides .


Chemical Reactions Analysis

Furan platform chemicals can undergo a variety of reactions. For instance, the reductive amination of 5-formylfuran-2-carboxylic acid (FFCA) and its dimethylacetal form (FFCA-acetal) was studied, resulting in 5-aminomethylfuran carboxylic acid (AMFCA) .

Mechanism of Action

The mechanism of action of furan platform chemicals can vary depending on their specific structure and the reactions they undergo. In the case of the reductive amination of FFCA, it was found that the reaction route via the hemiacetal form of FFCA-acetal is key for efficient AMFCA formation .

Future Directions

The future of furan platform chemicals looks promising, with a shift from traditional resources such as crude oil to biomass . The manufacture and uses of these chemicals are expected to grow, with many more simple or complex chemicals potentially obtainable .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(pentadec-14-yn-1-yloxy)furan-2-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the synthesis of the alkyne intermediate, the coupling of the intermediate with a furan derivative, and the subsequent oxidation of the resulting product to form the carboxylic acid.", "Starting Materials": [ "Pentadec-14-yne", "Furan-2-carboxylic acid", "Sodium hydride", "Diethyl ether", "Chloroacetic acid", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Dimethyl sulfoxide (DMSO)", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Synthesis of the alkyne intermediate", "Pentadec-14-yne is reacted with sodium hydride in diethyl ether to form the sodium salt of pentadec-14-yn-1-ol.", "The sodium salt is then reacted with chloroacetic acid and triethylamine in DMSO to form the alkyne intermediate.", "Step 2: Coupling of the intermediate with a furan derivative", "The alkyne intermediate is coupled with furan-2-carboxylic acid in the presence of DCC and DMSO to form the desired product.", "Step 3: Oxidation of the product to form the carboxylic acid", "The product is oxidized using a mixture of acetic anhydride, sodium acetate, and hydrogen peroxide in sulfuric acid to form 5-(pentadec-14-yn-1-yloxy)furan-2-carboxylic acid." ] }

CAS RN

2648946-44-3

Molecular Formula

C20H30O4

Molecular Weight

334.4

Purity

95

Origin of Product

United States

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